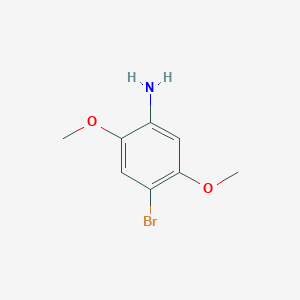

4-Bromo-2,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONQFVJDASUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586166 | |

| Record name | 4-Bromo-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244236-98-4 | |

| Record name | 4-Bromo-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization

Direct Synthetic Approaches to 4-Bromo-2,5-dimethoxyaniline

Direct approaches focus on introducing the bromine atom at the correct position of a pre-existing dimethoxyaniline framework or forming the amine group on a brominated nitrobenzene (B124822) precursor.

The synthesis of this compound is commonly achieved through the electrophilic bromination of 2,5-dimethoxyaniline (B66101). The electron-donating nature of the amine and two methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic substitution. The primary challenge lies in achieving regioselectivity, as multiple positions on the ring are activated. The position para to the strongly activating amino group is the most nucleophilic, favoring the introduction of the bromine atom at the C4 position.

Various brominating agents and conditions have been employed to achieve this transformation. A common laboratory method involves the use of elemental bromine (Br₂) in a suitable solvent like glacial acetic acid. For instance, the bromination of a closely related derivative, 1-(2,5-dimethoxyphenyl)piperazine, is effectively carried out using a solution of bromine in glacial acetic acid at low temperatures to control the reaction's exothermicity and selectivity. mdma.ch Another approach involves using N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. Studies on the bromination of 5,8-dimethoxyquinoline, a compound synthesized from 2,5-dimethoxyaniline, have shown that NBS in tetrahydrofuran (B95107) (THF) can achieve high regioselectivity. koreascience.kr More environmentally benign methods have also been explored, such as using potassium bromide (KBr) in conjunction with an oxidant like Oxone® in an aqueous-organic medium, which is effective for electron-rich aromatic rings. researchgate.net

| Reagent System | Substrate | Solvent | Key Observation | Reference |

| Br₂ / HBr | 1-(2,5-Dimethoxyphenyl)-piperazine | Glacial Acetic Acid | Effective bromination at the position para to the nitrogen. | mdma.ch |

| N-Bromosuccinimide (NBS) | 5,8-Dimethoxyquinoline | Tetrahydrofuran (THF) | High regioselectivity for monobromination. | koreascience.kr |

| KBr / Oxone® | Activated Arenes | Water-Acetonitrile | Environmentally friendly method for halogenation. | researchgate.net |

| Br₂ | 2,5-Dimethoxybenzaldehyde | Glacial Acetic Acid | Bromination occurs para to the methoxy groups. | mdma.ch |

An alternative and highly effective route to this compound involves the reduction of the corresponding nitro compound, 1-bromo-2,5-dimethoxy-4-nitrobenzene. This precursor is synthesized via the nitration of 1-bromo-2,5-dimethoxybenzene (B144562). The critical step is the selective reduction of the nitro group to an amine without affecting the carbon-bromine bond.

Several reducing systems are suitable for this transformation. Catalytic hydrogenation over catalysts like palladium or platinum is a classic method. Chemical reducing agents are also widely used. Research has shown that a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) is a simple and high-yielding method for reducing nitro groups while leaving aryl halides intact. beilstein-journals.orgchemrxiv.org This retention of the halogen atom is a significant advantage over more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which can cause dehalogenation. beilstein-journals.orgchemrxiv.org Another common and robust method for nitro group reduction is the use of a metal in acidic or neutral conditions, such as iron powder with ammonium (B1175870) chloride in aqueous solution. tandfonline.com

| Reducing Agent(s) | Substrate Type | Key Feature | Reference |

| Sodium Borohydride / Copper(II) Chloride | Aromatic Nitro Compounds | Does not cause dehalogenation of aryl bromides. | beilstein-journals.orgchemrxiv.org |

| Iron Powder / Ammonium Chloride | Aromatic Nitro Compounds | Common, effective, and economical method. | tandfonline.com |

| Catalytic Hydrogenation | Aromatic Nitro Compounds | General method for nitro group reduction. |

Synthesis as a Key Intermediate in Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and a bromine atom suitable for cross-coupling, makes it a highly strategic intermediate in the synthesis of more complex molecules.

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, related bromo-aniline derivatives are used in Buchwald-Hartwig cross-coupling reactions to form new C-N bonds. semanticscholar.org The amino group can also participate directly or be protected before the C-Br bond is utilized in a coupling reaction. For instance, studies on the synthesis of napyradiomycin antibiotics have utilized sequential palladium-catalyzed Stille cross-coupling reactions on similar nitro-aniline precursors. lookchem.com Furthermore, the aniline (B41778) moiety itself can be coupled with aryl halides. The C-N cross-coupling of 3,5-dimethoxyaniline (B133145) with aryl chlorides has been demonstrated using copper-based catalysts, highlighting the utility of the aniline group in forming larger aromatic systems. rsc.org

The amino group of this compound is readily derivatized to introduce new functional groups and build complex molecular scaffolds. It can undergo standard reactions such as acylation to form amides, alkylation, and condensation to form imines or heterocyclic systems. For example, 2,5-dimethoxyaniline can be condensed with acrolein in a Skraup synthesis to form a quinoline (B57606) ring system. koreascience.kr A very common strategy involves the formation of an amide bond. Research has shown the coupling of various anilines, including 3,5-dimethoxyaniline, with carboxylic acids or their derivatives to synthesize complex amides, which are often evaluated for biological activity. tandfonline.comepo.org The aniline can also be used to synthesize piperazine (B1678402) derivatives, as demonstrated by the reaction of 2,5-dimethoxyaniline with bis(2-chloroethyl)amine (B1207034) to form 1-(2,5-dimethoxyphenyl)piperazine, which can then be brominated. mdma.ch These derivatization reactions underscore the compound's role as a versatile starting material for a wide range of functionalized analogues.

Advanced Reaction Chemistry and Mechanistic Insights

Electrophilic Aromatic Substitution Reactivity Profiling

The reactivity of 4-bromo-2,5-dimethoxyaniline in electrophilic aromatic substitution is governed by the interplay of the directing effects of its substituents.

Steric and Electronic Directing Effects of Substituents

The benzene (B151609) ring of this compound contains three substituents: an amino (-NH2) group, two methoxy (B1213986) (-OCH3) groups, and a bromine (-Br) atom. The amino and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The bromine atom is a deactivating group but is also an ortho-, para-director.

The positions on the ring are influenced as follows:

Position 3: Ortho to the amino group and one methoxy group, and meta to the other methoxy group and the bromine atom.

Position 6: Ortho to a methoxy group and the amino group, and meta to the bromine atom.

The methoxy groups strongly activate the ring towards electrophilic substitution. The amino group also activates the aromatic ring, making it a good nucleophile for electrophilic aromatic substitution reactions like halogenation and nitration. evitachem.com The directing effects of these activating groups are synergistic, enhancing the nucleophilicity of the positions ortho and para to them.

In contrast, the bromine atom at position 4 deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The chloro group in the similar compound, 4-chloro-2,5-dimethoxyaniline, directs incoming electrophiles to the 6-position (meta to Cl).

The interplay of these electronic effects determines the regioselectivity of substitution reactions. The strong activating and directing effects of the amino and methoxy groups generally overcome the deactivating effect of the bromine, making the molecule reactive towards electrophiles at the available ortho and para positions. Steric hindrance can also play a role, potentially favoring substitution at the less sterically crowded positions. rsc.org

Kinetic Studies of Substitution Reactions

Kinetic studies of electrophilic aromatic substitution reactions involving aniline (B41778) derivatives provide insights into the reaction mechanisms. For instance, the oxidation of various methoxy-substituted anilines has been studied, revealing that the reaction is first order with respect to both the aniline and the oxidizing agent. researchgate.net The rates of these reactions are influenced by the number and position of the methoxy groups, with a general trend of increasing rate with more activating groups. researchgate.net For example, the reaction rates for the oxidation of methoxy-substituted anilines were found to decrease in the order: 2,4,6-trimethoxyaniline (B80242) > 2,6-dimethoxyaniline (B1294893) > 2,4-dimethoxyaniline (B45885) > 3,4,5-trimethoxyaniline (B125895) > aniline. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Transformations

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: Mechanistic Considerations and Kinetic Aspects

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov For this compound, the bromine atom serves as the leaving group.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and can be influenced by the choice of base and solvent. strath.ac.uk

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Kinetic studies have shown that the rate of transmetalation can be a key factor in achieving chemoselectivity in Suzuki-Miyaura reactions. strath.ac.uk The electronic nature and steric bulk of the substituents on both coupling partners can significantly impact the reaction kinetics. For instance, electron-donating groups on the aryl halide can slow down the oxidative addition step. The larger size of the bromine atom in this compound, compared to chlorine, can lead to slower reaction kinetics in Suzuki couplings.

Recent advancements have focused on developing more efficient catalyst systems, such as those utilizing palladacycle catalysts, which can improve yields and reaction times, particularly for challenging substrates like unprotected ortho-bromoanilines. nih.gov

Exploration of Other Cross-Coupling Strategies

Besides the Suzuki-Miyaura coupling, this compound can participate in other cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. While direct examples with this compound are not prevalent in the search results, related bromoaniline derivatives are used in such reactions. For instance, a tert-butyl carbamate (B1207046) protected derivative, tert-butyl 4-bromo-3,5-dimethoxyphenylcarbamate, undergoes Buchwald-Hartwig amination using Pd(OAc)2/Xantphos catalysts.

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. Intramolecular Heck reactions of bromoindoles have been utilized to synthesize complex heterocyclic systems. acs.org

Copper-Catalyzed Cross-Coupling: Copper-based catalysts offer a more economical alternative to palladium for certain cross-coupling reactions, such as C-N bond formation. These reactions often show good functional group tolerance and can be carried out under milder conditions. rsc.org

The table below summarizes some of the cross-coupling reactions involving bromoaniline derivatives.

| Reaction Name | Catalyst System | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acids | Biaryls |

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Amines | Aryl amines |

| Heck Reaction | Pd(OAc)₂/PPh₃ | Alkenes | Substituted alkenes |

| Copper-Catalyzed C-N Coupling | Cu(0)@Al₂O₃/SiO₂ | Amines, Anilines | N-Aryl products |

Oxidative and Reductive Transformations in Synthetic Pathways

The functional groups of this compound allow for a variety of oxidative and reductive transformations, expanding its utility in organic synthesis.

The amino group can be oxidized to a nitro group, or the entire aromatic ring can be oxidized to form quinones under certain conditions. evitachem.com For example, 2,5-dimethoxyaniline (B66101) derivatives can be oxidized to the corresponding aminobenzoquinones using reagents like PhI(OAc)₂ in aqueous media. acs.org The resulting quinones are valuable dienophiles in Diels-Alder reactions. acs.org

The electrochemical polymerization of 2,5-dimethoxyaniline leads to the formation of poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer with interesting electrochromic properties. scielo.brias.ac.in The polymer exhibits reversible color changes upon oxidation and reduction. scielo.br

Reductive transformations can also be employed. For instance, if a nitro group were present on the ring, it could be reduced to an amino group. While this compound already possesses an amino group, reductive methods could be relevant in synthetic pathways starting from a corresponding nitroaromatic compound.

Functional Group Interconversions of the Amine Moiety

The primary amine group in this compound is a versatile functional handle that can be readily converted into a variety of other nitrogen-containing functionalities. These transformations are crucial for the synthesis of a wide array of derivatives with diverse applications. Key interconversions include diazotization, amide formation, and sulfonamide synthesis.

Diazotization Reactions:

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction forms a transient diazonium salt. This intermediate is often not isolated but used directly in subsequent reactions. For instance, diazotization followed by treatment with cuprous bromide (a Sandmeyer-type reaction) can be used to replace the amine group with another bromine atom, yielding a dibromoquinol dimethyl ether. mdma.ch This reaction serves as a chemical proof for the position of the bromine atom on the aniline ring. mdma.ch Azo dyes can also be synthesized by coupling the diazonium salt of 2,5-dimethoxyaniline with various aromatic compounds. bohrium.comresearchgate.net

Amide and Formamide (B127407) Formation:

The amine group readily reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. For example, the reaction of an aniline derivative with formic acid in the presence of pyridine (B92270) can yield a formamide. nih.gov Specifically, N-(4-(N-(4-bromo-2,5-dimethoxyphenyl)sulfamoyl)phenyl)formamide has been synthesized by treating the corresponding amine with a mixture of formic acid and pyridine in dichloromethane. nih.gov This formamide can then be reduced to the corresponding methylamino derivative using a reducing agent like sodium borohydride (B1222165) in the presence of trichloroacetic acid. nih.gov

Sulfonamide Synthesis:

One of the most significant transformations of the amine moiety in this compound is its conversion to a sulfonamide. This is typically achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. This reaction is fundamental in the synthesis of various biologically active molecules. nih.govcsic.es For instance, N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide was synthesized by reacting this compound with 4-nitrobenzenesulfonyl chloride. nih.gov Similarly, reaction with 4-ethoxybenzenesulfonyl chloride in the presence of triethylamine (B128534) yields the corresponding sulfonamide. nih.gov The resulting sulfonamide can be further functionalized. For example, the nitrogen of the sulfonamide can be alkylated, as demonstrated by the methylation of N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide using methyl iodide and potassium hydroxide. nih.gov

The following table summarizes key reaction conditions for the interconversion of the amine moiety in this compound and its derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| This compound | 4-nitrobenzenesulfonyl chloride, CH₂Cl₂, N-bromosuccinimide | N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | 98 | nih.gov |

| This compound | 4-ethoxybenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | N-(4-bromo-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide | 62 | nih.gov |

| N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide | N-bromosuccinimide, CH₂Cl₂; then CH₃CN, KOH, methyl iodide | N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxy-N-methyl-3-nitrobenzenesulfonamide | Not specified | nih.gov |

| N-(4-(N-(4-bromo-2,5-dimethoxyphenyl)sulfamoyl)phenyl)amine | CH₂Cl₂, pyridine, formic acid | N-(4-(N-(4-bromo-2,5-dimethoxyphenyl)sulfamoyl)phenyl)formamide | 95 | nih.gov |

| N-(4-(N-(4-bromo-2,5-dimethoxyphenyl)sulfamoyl)phenyl)formamide | NaBH₄, trichloroacetic acid, dry THF | N-(4-bromo-2,5-dimethoxyphenyl)-4-(methylamino)benzenesulfonamide | 37 | nih.gov |

| This compound | Diazotization, then cuprous bromide | Dibromoquinol dimethyl ether | Not specified | mdma.ch |

Spectroscopic and Crystallographic Characterization in Modern Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced ¹H and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-Bromo-2,5-dimethoxyaniline provide definitive evidence for its chemical structure. In a typical analysis, the chemical shifts (δ), reported in parts per million (ppm), multiplicities (e.g., singlet, doublet), and coupling constants (J), in Hertz (Hz), are meticulously assigned to each unique proton and carbon atom in the molecule. rsc.orgtandfonline.com

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and amine groups. The aromatic protons typically appear as singlets due to their substitution pattern on the benzene (B151609) ring. The two methoxy groups, being chemically equivalent in many solvents, often present as a single sharp singlet, integrating to six protons. The protons of the amine group also typically appear as a singlet, though its chemical shift can be variable and influenced by solvent and concentration. rsc.org

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The spectrum will show signals for the two aromatic carbons bearing a proton, the four aromatic carbons attached to substituents (bromo, amino, and two methoxy groups), and the two carbons of the methoxy groups. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | δ 6.9 - 7.1 (s, 1H) | δ 114 - 118 |

| Aromatic CH | δ 6.7 - 6.9 (s, 1H) | δ 112 - 116 |

| -OCH₃ | δ 3.7 - 3.9 (s, 6H) | δ 56 - 58 |

| -NH₂ | δ 3.5 - 4.5 (br s, 2H) | - |

| C-Br | - | δ 100 - 105 |

| C-NH₂ | - | δ 138 - 142 |

| C-OCH₃ | - | δ 148 - 152 |

| C-OCH₃ | - | δ 145 - 149 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To further solidify the structural assignment, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. researchgate.netyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) correlations, which are invaluable for identifying adjacent protons. In the case of this compound, COSY would confirm the lack of coupling between the two aromatic protons, consistent with their para-like relationship relative to each other. researchgate.netyoutube.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netyoutube.com This technique allows for the unambiguous assignment of the protonated aromatic carbons by linking the proton signals to their corresponding carbon signals. researchgate.netsemanticscholar.org For instance, the proton signal at ~7.0 ppm would show a cross-peak with the carbon signal at ~115 ppm, confirming their direct bond. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Assignment of Characteristic Vibrational Modes

The IR spectrum of this compound displays a series of absorption bands corresponding to specific molecular vibrations. nih.gov Key characteristic peaks include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often appearing as two distinct bands for the symmetric and asymmetric stretching of the primary amine. core.ac.uk

C-H stretching: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkages give rise to strong absorptions, typically around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively. researchgate.net

C-N stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| C-O-C Symmetric Stretch | 1000 - 1050 |

| C-N Stretch | 1250 - 1350 |

Correlation with Computational Data

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical calculation of vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled, can be compared with the experimental IR and Raman spectra. researchgate.net This correlation aids in the definitive assignment of complex vibrational modes and provides a deeper understanding of the molecule's vibrational properties. researchgate.netacs.org The good agreement often observed between experimental and DFT-calculated spectra serves as a powerful tool for structural validation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. rsc.orgrsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org

For this compound (C₈H₁₀BrNO₂), HRMS would be used to measure the m/z of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺). The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov

The experimentally determined exact mass is then compared to the theoretically calculated mass for the expected formula. A close match, typically within a few parts per million (ppm), provides strong confirmation of the molecular formula. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [C₈H₁₀⁷⁹BrNO₂ + H]⁺ | 232.0022 | Typically within ± 0.005 Da |

X-ray Crystallography for Solid-State Molecular Architecture

The definitive solid-state structure of this compound has been determined as part of a study on fragment-based drug design. In this research, the compound was co-crystallized with the FtsY-NG domain from Escherichia coli. pdbj.org The analysis of this co-crystal structure provides the crystallographic data for this compound.

Research Findings

The crystallographic study, deposited in the Protein Data Bank under the entry 6DLX, presents the structure of this compound bound to its target protein. pdbj.org The data was collected at a resolution of 1.85 Å, which allows for a high degree of precision in the atomic coordinates. proteopedia.org

The aniline (B41778) ring, with its bromo and two methoxy substituents, adopts a specific conformation within the protein's binding site. The precise arrangement of these functional groups is key to its binding affinity and biological activity. The crystallographic data provides a foundational basis for further computational studies and the rational design of related compounds with potentially enhanced properties.

Crystallographic Data Table

The following table summarizes the key crystallographic data for the structure containing this compound.

| Parameter | Value |

| PDB ID | 6DLX |

| Resolution (Å) | 1.85 |

| Space Group | P 1 21 1 |

| Unit Cell Lengths (Å) | a=50.93, b=64.67, c=91.49 |

| Unit Cell Angles (°) | α=90.00, β=90.00, γ=90.00 |

| Molecule | This compound (GXY) |

Data sourced from the Protein Data Bank entry 6DLX. pdbj.orgproteopedia.org

Selected Bond Lengths and Angles

The internal geometry of the this compound molecule, as determined by X-ray crystallography, provides insight into the effects of the substituents on the aromatic ring. While a detailed list of all bond lengths and angles is available in the full crystallographic information file (CIF), the data generally conforms to expected values for substituted aniline derivatives. The carbon-bromine bond, the carbon-oxygen bonds of the methoxy groups, and the carbon-nitrogen bond of the aniline moiety are of particular interest for understanding the molecule's chemical behavior.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energetics of chemical compounds. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. In a typical study, the geometry of 4-bromo-2,5-dimethoxyaniline would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For example, theoretical calculations on a structurally similar compound, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, were performed using the B3LYP functional with a 6-311G(d,p) basis set. dergipark.org.tr The calculated geometric parameters, such as bond lengths and angles, were then compared with experimental data from single-crystal X-ray diffraction to validate the computational model. dergipark.org.tr A similar approach for this compound would yield a highly accurate prediction of its three-dimensional structure. The results often show excellent agreement, confirming that the gas-phase theoretical model is a reliable representation of the molecule's structure. dergipark.org.trresearchgate.net

Table 1: Comparison of Theoretical and Experimental Bond Parameters for a Related Schiff Base Derivative Data modeled after findings for (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol. dergipark.org.tr

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C=N Bond Length (Å) | 1.2754 | 1.275(3) |

| C-O Bond Length (Å) | 1.3305 | 1.331(3) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. numberanalytics.com DFT calculations are commonly used to determine the energies of these orbitals. For derivatives of 2,5-dimethoxyaniline (B66101), these calculations help in understanding their electronic transitions and potential as materials for nonlinear optics or as reactants in chemical synthesis. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies Theoretical data based on studies of similar aniline (B41778) derivatives. dergipark.org.trresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the precise mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants and products. ims.ac.jp Due to their transient and unstable nature, transition states are extremely difficult to observe experimentally. ims.ac.jp Computational chemistry offers methods to locate and characterize these fleeting structures.

Techniques like the Nudged Elastic Band (NEB) method or similar approaches are used to find the minimum energy path between a known reactant and product. ims.ac.jp By optimizing a series of intermediate structures (images) along the reaction path, a transition state can be identified and its energy calculated. ims.ac.jp This energy barrier, or activation energy, determines the reaction rate. For a molecule like this compound, this approach could be used to study its synthesis, such as the bromination of 2,5-dimethoxyaniline, or to investigate the mechanisms of its degradation or metabolic pathways.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR or Raman spectrum. researchgate.net

These theoretical spectra are invaluable for interpreting experimental data. By comparing a calculated spectrum with an experimental one, chemists can confirm the identity and structure of a synthesized compound. For instance, studies on related aromatic amines and phenols have shown that vibrational frequencies calculated with the B3LYP/6-311G(d,p) method are in good agreement with experimental IR and Raman data after applying a scaling factor. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the wavelengths of electronic absorptions (λmax) in a UV-Vis spectrum, which helps in understanding the electronic structure and color properties of the molecule. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and medicinal chemistry for understanding how a molecule might interact with a biological target.

Derivatives of this compound have been investigated as potential therapeutic agents. In one study, N-(4-bromo-2,5-dimethoxyphenyl) benzenesulphonamides were identified as potent cytotoxic agents against cancer cell lines. nih.gov Molecular docking simulations suggested that these compounds bind to the colchicine (B1669291) site of tubulin, a protein critical for cell division. nih.gov The docking model revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, explaining the compound's ability to disrupt microtubule polymerization and induce cell cycle arrest. nih.gov In other research, derivatives have been docked into the kinase domain of Fibroblast Growth Factor Receptor 1 (FGFR1) to explore their potential as enzyme inhibitors. tandfonline.comsemanticscholar.org These in silico studies are essential for rational drug design, guiding the synthesis of more potent and selective inhibitors.

Applications in Specialized Organic Synthesis and Research Frontiers

Advanced Dye and Pigment Precursor Chemistry

Substituted anilines are foundational to the colorant industry. The specific arrangement of functional groups on the 4-bromo-2,5-dimethoxyaniline ring makes it a precursor for producing complex organic dyes and pigments with specific chromatic properties.

This compound is an important diazo component for the synthesis of azo dyes. Azo compounds, characterized by the nitrogen-nitrogen double bond (–N=N–) chromophore, constitute the largest and most versatile class of commercial dyes. rsc.org The synthesis involves a two-step process: diazotization followed by a coupling reaction. rsc.org

In this process, the primary aromatic amine group of this compound is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This diazonium salt then acts as an electrophile in a reaction with a coupling component—an electron-rich species such as a phenol, naphthol, or another aromatic amine. rsc.org

The methoxy (B1213986) (–OCH₃) and bromo (–Br) substituents on the aniline (B41778) ring are crucial as they function as auxochromes. These groups modulate the electronic properties of the resulting chromophore, influencing the wavelength of maximum absorption (λmax) and thereby the final color of the dye. They also impact other key properties such as lightfastness, thermal stability, and solubility. For instance, azo dyes have been synthesized by coupling diazonium salts derived from 2,5-dimethoxyaniline (B66101) with various coupling components, demonstrating the utility of this structural motif. researchgate.netresearchgate.net The presence of the bromine atom in the 4-position further modifies the electronic structure, often leading to a bathochromic (deepening of color) shift and potentially enhancing the stability of the pigment.

The development of advanced pigments from this compound follows established synthetic strategies aimed at creating molecules with high performance characteristics. A key strategy involves its use as an intermediate for producing more complex structures, such as acetoacetanilide (B1666496) and pyrazolone (B3327878) pigments.

A common synthetic route is analogous to that used for its chlorinated counterpart, 4-chloro-2,5-dimethoxyaniline, which is a well-known intermediate for high-performance pigments like Pigment Yellow 83 and Pigment Red 146. The strategy involves:

Diazotization: Conversion of this compound into its corresponding diazonium salt.

Azoic Coupling: Reaction of the diazonium salt with a specifically chosen coupling component. The choice of the coupler is critical for determining the final color and properties. For example, coupling with an acetoacetanilide derivative would yield a yellow to orange pigment, while coupling with a naphthol derivative, such as a 3-hydroxy-2-naphthanilide, would produce red to violet pigments.

Design and Synthesis of Biologically Active Compounds

The 4-bromo-2,5-dimethoxyphenyl moiety has been identified as a key pharmacophore in the design of novel therapeutic agents, particularly in the field of oncology. Its structural features are leveraged to create potent inhibitors of specific biological targets.

Researchers have successfully synthesized a series of sulphonamide derivatives incorporating the this compound scaffold. nih.govsemanticscholar.org These diarylsulphonamides have emerged as a promising class of antimitotic agents, which interfere with cell division (mitosis) and are therefore of significant interest as potential anticancer drugs. nih.govsemanticscholar.org Studies have shown that N-(4-bromo-2,5-dimethoxyphenyl)sulphonamides are potent inhibitors of cancer cell proliferation, exhibiting sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and being particularly effective against MCF7 (breast cancer). nih.govsemanticscholar.orgcsic.es

The general synthesis of these compounds involves reacting this compound with a substituted benzenesulphonyl chloride in the presence of a base like pyridine (B92270) to form the sulphonamide linkage. semanticscholar.orgcsic.es Further modifications can be made to the sulphonamide nitrogen to explore structure-activity relationships. nih.govtandfonline.com

The primary molecular target for these sulphonamide derivatives has been identified as tubulin. nih.govsemanticscholar.org Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubule dynamics are critical for cell division, and disrupting this process is a well-established strategy in cancer chemotherapy. semanticscholar.orgcsic.es

The sulphonamides derived from this compound act as microtubule-destabilizing agents. nih.govtandfonline.com Detailed mechanistic studies have revealed that these compounds:

Inhibit Tubulin Polymerization: They prevent the assembly of tubulin dimers into microtubules at micromolar concentrations. nih.govsemanticscholar.orgresearcher.life

Bind to the Colchicine (B1669291) Site: Docking studies suggest that these molecules bind to the colchicine binding site on β-tubulin. nih.govsemanticscholar.org This binding prevents the tubulin dimer from adopting the straight conformation necessary for polymerization. csic.es

Disrupt the Microtubule Network: Immunofluorescence studies in cancer cells treated with these compounds show a severe disruption of the cellular microtubule network. nih.govsemanticscholar.orgresearcher.life

Induce Mitotic Arrest: By disrupting the mitotic spindle, the compounds cause cells to arrest in the G2/M phase of the cell cycle, a hallmark of antimitotic agents. nih.govsemanticscholar.orgtandfonline.com

Trigger Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis), which is the desired outcome for an anticancer agent. nih.govcsic.escsic.es

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these sulphonamide inhibitors. Research has systematically explored how different substituents on both aryl rings of the diarylsulphonamide scaffold affect antimitotic activity.

A key finding from these studies is the exceptional potency conferred by the 4-bromo-2,5-dimethoxyphenyl group. nih.govsemanticscholar.org In a comparative study of various methoxy and bromo substitution patterns on the aniline ring, the series containing the 4-bromo-2,5-dimethoxy substitution was consistently among the most active. nih.govsemanticscholar.org

The table below summarizes representative data from SAR studies on N-aryl-4-methoxybenzenesulphonamides, highlighting the impact of the aniline substitution on antiproliferative activity against the MCF7 human breast cancer cell line.

| Compound | Aniline Moiety | Substitution on Sulphonamide Nitrogen | Antiproliferative Activity (IC₅₀ in µM) vs. MCF7 Cells | Reference |

|---|---|---|---|---|

| 21 | 2,5-Dimethoxyaniline | -H | 0.12 | nih.govsemanticscholar.org |

| 23 | This compound | -H | 0.063 | nih.govsemanticscholar.org |

| 24 | This compound | -CH₂CH₃ (Ethyl) | 0.015 | nih.gov |

| 25 | This compound | -CH₂CN (Cyanomethyl) | 0.009 | nih.govsemanticscholar.org |

Importance of Bromine: The introduction of a bromine atom at the 4-position of the 2,5-dimethoxyaniline ring consistently enhances antiproliferative potency (compare compound 23 to 21). nih.govsemanticscholar.org

Substitution on Sulphonamide Nitrogen: Alkylating the sulphonamide nitrogen can further increase activity. Small, electron-withdrawing groups like cyanomethyl (as in compound 25) lead to exceptionally potent compounds with nanomolar activity. nih.govsemanticscholar.orgtandfonline.com

Role of Methoxy Groups: The 2,5-dimethoxy pattern is critical. Other studies on related sulphonamides have shown that removing or shifting the position of these methoxy groups leads to a significant loss of activity. nih.gov

These findings underscore the importance of the 4-bromo-2,5-dimethoxyphenyl moiety as a privileged scaffold for designing highly potent tubulin inhibitors. nih.govsemanticscholar.org

Development of Antimitotic Agents: Sulphonamide Derivatives

Computational Docking Studies for Receptor Interactions

Computational docking studies are instrumental in predicting the binding affinities and interaction patterns of novel ligands with their biological targets. For derivatives of this compound, these in silico methods provide crucial insights into their potential pharmacological activity. Molecular docking simulations have been employed to investigate how these molecules fit into the active sites of proteins, guiding the synthesis of more potent and selective compounds. researchgate.net

A key area of investigation involves the interaction of related compounds with G-protein coupled receptors. For example, derivatives such as 4-bromo-2,5-dimethoxyamphetamine are known to bind to the 5-hydroxytryptamine receptor 2A (HTR2A). drugbank.com Ligand binding to this receptor induces a conformational change that initiates signaling through G-proteins, which in turn modulates downstream cellular effectors. drugbank.com

Docking studies also help elucidate the binding modes of more complex molecules synthesized from dimethoxyaniline precursors. In research focused on developing inhibitors for the BRD4 bromodomain, a protein implicated in cancer, computational models revealed the binding interactions of novel benzo[d]isoxazol scaffolds. ias.ac.in These studies, combined with in silico predictions of pharmacokinetic properties, are vital for optimizing lead compounds in drug discovery. researchgate.netias.ac.in

Exploration in Antimalarial Agent Synthesis (via related intermediates)

Intermediates based on the bromo-dimethoxyaniline scaffold are significant in the development of new antimalarial drugs. The isomer 2-bromo-4,5-dimethoxyaniline (B91357) is noted for its role in optimizing the synthesis of antimalarial agents. biosynth.com Research has focused on creating analogs of potent antimalarial compounds, such as N,N-bis(diethylaminoethyl)-2-bromo-4,5-dimethoxyaniline, by modifying substituents at various positions to improve efficacy and pharmacokinetic properties. acs.orgacs.org

A notable example is the liver-stage antimalarial compound known as RC-12. acs.org The synthesis of derivatives for metabolic and pharmacokinetic profiling has utilized N-[2-(diethylamino)ethyl]-2-bromo-4,5-dimethoxyaniline as a key intermediate. acs.org The primary goal of this research is to understand the species-specific metabolism that could explain the high efficacy of these compounds against Plasmodium cynomolgi in rhesus monkeys versus their efficacy against P. vivax in humans. acs.org

Utility as Affinity Probes in Biological Assays (via related derivatives)

Derivatives of this compound serve as valuable molecular tools for studying biological systems. Specifically, they have been incorporated into affinity probes, which are designed to bind selectively to a biological target and report on its presence or activity.

In one study, this compound was used as a starting material to synthesize a series of bis-aryl sulfonamides for structure-activity relationship (SAR) studies. nih.gov The goal was to identify effective affinity probes. nih.gov The research found that replacing a chloro substituent with a bromo substituent (as in compound 7, synthesized from this compound) retained biological activity, highlighting the importance of the halogen at this position for further probe development. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Substituted Analogs This table is based on data from a study on bis-aryl sulfonamides as affinity probes. nih.gov

| Compound Modification | Substituent Change | Resulting Activity |

|---|---|---|

| Removal of Methoxy Group | Removal of 2-methoxy or 5-methoxy group | Complete loss of activity |

| Migration of Methoxy Group | Movement of 2-methoxy to 3-position | Complete loss of activity |

Furthermore, related bromoaniline structures are foundational to the design of advanced fluorogenic probes. escholarship.org Computational screening of aryl azides derived from bromoanilines led to the identification of a "2,4-dialkoxy-5-azido pendant aryl ring" as a superior motif for creating "smart probes" that fluoresce upon reacting with a target. escholarship.org These bioorthogonal tools are particularly useful for imaging biological processes within live cells. escholarship.org The utility of a bromo-substitution for enhancing binding affinity has also been observed in other classes of probes, such as 7-hydroxycoumarins designed to target the Macrophage Migration Inhibitory Factor. acs.org

Investigating Enzyme-Substrate Interactions and Metabolic Pathways (via related compounds)

Studying the metabolic fate of compounds related to this compound provides critical information on their biotransformation and potential biological activity. The derivative 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has been a key subject of such investigations. nih.gov Studies using hepatocytes from various species, including humans, have mapped its primary metabolic pathways. nih.gov

The main routes of metabolism for 2C-B involve: nih.gov

Oxidative Deamination : This process leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov

Demethylation : The methoxy groups on the aromatic ring can be removed, and this can occur before or after oxidative deamination. nih.gov

Significant differences in metabolism have been observed between species. nih.gov For instance, the metabolite 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP) was identified only after incubation with mouse hepatocytes. nih.gov

Table 2: Major Phase I Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) This table is based on data from metabolic studies using hepatocytes. nih.gov

| Metabolite Abbreviation | Full Chemical Name | Metabolic Pathway |

|---|---|---|

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative Deamination |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid | Oxidative Deamination |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid | Oxidative Deamination |

| B-2-HMPE | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | Demethylation & Deamination |

Building Blocks for Novel Pharmaceutical Intermediates

This compound and its isomers are recognized as versatile chemical building blocks in organic synthesis and medicinal chemistry. bldpharm.com They serve as critical starting materials or intermediates in the creation of complex molecules with potential therapeutic applications. fishersci.pt The presence of the amine, bromo, and methoxy functional groups allows for a wide range of chemical transformations, making it a valuable precursor for diverse molecular scaffolds.

The utility of this compound is demonstrated by its application in synthesizing a variety of bioactive molecules:

Enzyme Inhibitors : Related isomers like 4-bromo-3,5-dimethoxyaniline (B1358710) are precursors for novel inhibitors targeting fibroblast growth factor receptors, which are implicated in cancer.

Heterocyclic Scaffolds : Dimethoxyaniline precursors are used in the multi-step synthesis of complex heterocyclic systems, such as the benzo[d]isoxazol scaffold found in BRD4 bromodomain inhibitors. ias.ac.in

Antimalarial Agents : As previously discussed, bromo-dimethoxyaniline intermediates are key to synthesizing potential antimalarial drugs like RC-12 and its derivatives. acs.org

Biological Probes : The compound is a direct precursor to sulfonamide-based affinity probes used in biological assays. nih.gov

The strategic placement of the functional groups on the aniline ring influences the electronic properties and reactivity of the molecule, making it an efficient and selective intermediate for constructing novel benzene (B151609) derivatives with desired biological properties. biosynth.com

Conclusion and Outlook for Future Research

Summary of Key Research Findings and Methodological Advancements

Research concerning 4-Bromo-2,5-dimethoxyaniline has predominantly focused on its utility as a foundational chemical building block. The key findings are rooted in its structural characteristics: an aniline (B41778) core functionalized with two methoxy (B1213986) groups and a bromine atom. This specific arrangement of functional groups makes it an important precursor for a range of more complex molecules with significant biological activity.

The most notable application of this compound is in the synthesis of substituted phenethylamines, particularly in the creation of N-benzyl derivatives. These derivatives have been extensively studied as potent partial agonists for the 5-HT2A and 5-HT2C serotonin (B10506) receptors. The bromine atom and the amino group serve as crucial reactive handles, allowing for molecular extension and modification, which significantly influences the resulting molecule's binding affinity and selectivity for these receptors. For instance, the development of 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) as a PET tracer for imaging 5-HT2A receptors in the brain highlights the diagnostic potential stemming from this chemical scaffold. researchgate.netnih.gov

While specific methodological advancements for the synthesis of this compound are not widely documented in dedicated studies, the broader field of substituted aniline synthesis has seen significant progress. These modern techniques provide a context for its efficient and sustainable production.

| Methodological Advancement | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Photoredox/Cobalt Catalysis | Dehydrogenative coupling of amines and ketones to construct the aniline ring in situ. galchimia.com | Offers a novel disconnection approach, potentially using simpler, more available starting materials. |

| Iron-Catalyzed C-H Amination | Direct amination of C-H bonds on an aromatic ring using an iron catalyst. amazonaws.com | Could enable a more direct synthesis from a 1-bromo-2,5-dimethoxybenzene (B144562) precursor, avoiding multi-step sequences. |

| Catalyst-Free Imine Condensation–Isoaromatization | A method to synthesize 2-benzyl-N-substituted anilines from cyclohexenones and primary amines without a catalyst. beilstein-journals.org | Represents a green chemistry approach that minimizes metal waste and simplifies purification. |

| Brønsted Acid-Catalyzed meta-Amination | Selectively performs meta-amination of anisidines, reversing conventional site-selectivity. nih.gov | While not directly applicable to the subject compound's substitution pattern, it showcases advanced regiocontrol in aniline synthesis. |

Identification of Promising Avenues for Further Investigation

Despite its use as a precursor, this compound remains an under-investigated molecule in its own right. Several promising avenues for future research can be identified.

Advanced Synthetic Strategies: There is a clear need for the development of optimized, scalable, and sustainable synthetic routes tailored specifically to this compound. Applying modern catalytic methods, such as those involving photoredox or earth-abundant metal catalysis, could significantly improve its accessibility and reduce the environmental impact of its production. galchimia.com

Exploration of Synthetic Utility: The synthetic potential of this compound is far from exhausted. A systematic investigation into its reactivity in various modern cross-coupling reactions is warranted. The presence of both an amine and a bromine atom makes it an ideal substrate for palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govyoutube.com Such studies could generate extensive libraries of novel, highly substituted aniline derivatives for biological screening.

Medicinal Chemistry and Scaffold Hopping: Research should extend beyond its role as a precursor for serotonin receptor ligands. The this compound core could serve as a valuable scaffold for developing new therapeutic agents in other domains. The concept of "scaffold hopping"—where a known active core is replaced with a structurally different one to find new intellectual property or improved properties—is highly relevant. digitellinc.com For example, research on the related N-benzyl-3,4,5-trimethoxyaniline scaffold has led to the discovery of novel anticancer agents, suggesting that the dimethoxyaniline framework is adaptable for diverse biological targets. nih.gov

Materials Science Applications: The potential of this compound in materials science is an entirely unexplored frontier. The amine and bromo functionalities could be exploited for polymerization, leading to novel conductive polymers or functional materials. Furthermore, it could be used as a modifying agent for surfaces or as a building block in the synthesis of organic dyes and pigments, an application known for other substituted anilines.

Broader Impact on Chemical Science and Related Disciplines

Focused research on this compound and its derivatives stands to have a significant impact across several scientific disciplines.

Medicinal Chemistry and Neuroscience: As the parent scaffold for a class of potent 5-HT receptor agonists, deeper investigation can lead to the development of more selective and potent molecular probes for studying the serotonin system. nih.gov Understanding the structure-activity relationships of new derivatives could provide crucial insights into receptor function and aid in the rational design of novel treatments for psychiatric disorders like depression and schizophrenia. nih.gov If the scaffold proves versatile, it could become recognized as a "privileged scaffold" for targeting G-protein coupled receptors.

Organic Synthesis: The compound serves as an excellent model substrate for advancing synthetic methodologies. Its electron-rich, multi-functionalized aromatic ring presents a unique challenge and opportunity for developing new catalytic C-C and C-N bond-forming reactions with high regioselectivity and functional group tolerance. beilstein-journals.orgnih.gov Success in this area would contribute valuable tools to the broader synthetic chemistry community.

Analytical Chemistry: The existence of closely related isomers, such as 2-bromo-4,5-dimethoxyaniline (B91357), which is an intermediate for antimalarial agents, underscores the critical importance of analytical purity. biosynth.com The need to differentiate and quantify these isomers drives the development and refinement of advanced analytical techniques, including high-performance liquid chromatography (HPLC) and various mass spectrometry and NMR methods. nih.gov This ensures the safety and efficacy of any potential pharmaceutical products derived from these scaffolds.

Q & A

Q. What are the standard synthetic routes for 4-bromo-2,5-dimethoxyaniline, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step processes involving acetylation, nitration, bromination, and reduction. For example, analogous protocols for related bromoaniline derivatives involve nitration of dimethoxybenzene precursors followed by bromination and catalytic reduction . Optimization includes controlling reaction temperatures (e.g., <10°C during nitration) and stoichiometric ratios (e.g., 1:1.2 for bromine equivalents) to minimize side products. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxy groups) and bromine position .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H] at m/z 233.02 for CHBrNO) .

- FT-IR : Peaks at ~3400 cm (N-H stretch) and ~1250 cm (C-O of methoxy groups) confirm functional groups .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent oxidative degradation. Light-sensitive compounds require amber vials to avoid photolytic decomposition . Hazard data for structurally similar bromoanilines indicate instability under heat (>100°C), necessitating strict temperature control .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during bromination of dimethoxyaniline derivatives?

Bromination of electron-rich aromatic systems (e.g., dimethoxyanilines) often proceeds via electrophilic substitution. However, steric hindrance from methoxy groups at positions 2 and 5 can direct bromine to the para position relative to the amine. Computational studies (DFT) or kinetic isotope effects may resolve conflicting experimental results, such as unexpected ortho-bromination in sterically crowded systems .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) be resolved for structural validation?

Discrepancies between NMR-derived structures and crystallographic data may arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to assess conformational flexibility. For example, rotational isomers of methoxy groups can split peaks in H NMR, which X-ray structures may not capture .

Q. What role does this compound play in synthesizing bioactive molecules?

The compound serves as a precursor to psychoactive phenethylamines (e.g., DOB, a hallucinogen) and heterocyclic drug intermediates. Metabolic studies in hepatocytes reveal phase I pathways (e.g., O-demethylation) critical for designing prodrugs .

Q. What safety protocols are essential for handling brominated anilines during high-temperature reactions?

Thermal instability of bromoanilines can lead to exothermic decomposition or explosions, as observed in brominated dimethoxyaniline distillations . Implement:

Q. How can researchers assess purity and quantify trace impurities in this compound?

Analytical methods include:

Q. What solvent systems optimize solubility for reactions involving this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). For Suzuki couplings, use toluene/ethanol (3:1) with Pd(PPh) to enhance solubility of aryl halides .

Q. How does substituent electronic effects influence the thermodynamic stability of this compound?

Electron-donating methoxy groups stabilize the aromatic ring, but steric repulsion between adjacent substituents may destabilize the molecule. Differential scanning calorimetry (DSC) can measure decomposition onset temperatures, while computational models (e.g., Gaussian) predict stabilization energies of resonance structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.